Ethyl 3-bromofuran-2-carboxylate
Overview
Description
Ethyl 3-bromofuran-2-carboxylate is an organic compound belonging to the furan family It is characterized by a furan ring substituted with a bromine atom at the third position and an ethyl ester group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-bromofuran-2-carboxylate can be synthesized through several methods. One common approach involves the bromination of ethyl furan-2-carboxylate. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the regioselectivity and yield .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-bromofuran-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents include sodium azide, potassium thiocyanate, and amines.
Oxidation Reactions: The furan ring can be oxidized to form furan-2,3-dicarboxylates using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reactions are performed in aqueous or organic solvents under acidic or basic conditions, depending on the oxidizing agent used.
Reduction: Reactions are conducted in anhydrous solvents such as tetrahydrofuran (THF) or ether under inert atmosphere to prevent moisture-sensitive reagents from decomposing.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, and amines.
Oxidation Products: Furan-2,3-dicarboxylates and other oxidized derivatives.
Reduction Products: Alcohols and other reduced forms of the ester group.
Scientific Research Applications
Ethyl 3-bromofuran-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Biology: It is used in the development of bioactive compounds with potential therapeutic properties, such as antimicrobial and anticancer agents.
Medicine: Research into its derivatives has led to the discovery of new drugs and pharmaceuticals.
Industry: It is employed in the production of specialty chemicals, agrochemicals, and materials with unique properties
Mechanism of Action
The mechanism of action of ethyl 3-bromofuran-2-carboxylate depends on its specific application
Covalent Bond Formation: The bromine atom can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function.
Electrophilic Addition: The furan ring can participate in electrophilic addition reactions, altering the electronic properties of the target molecules.
Pathways Involved: These interactions can affect signaling pathways, enzyme activity, and cellular processes, contributing to the compound’s biological effects
Comparison with Similar Compounds
Ethyl 3-bromofuran-2-carboxylate can be compared with other similar compounds, such as:
Ethyl furan-2-carboxylate: Lacks the bromine substituent, resulting in different reactivity and applications.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, leading to variations in physical and chemical properties.
3-Bromofuran-2-carboxylic acid: The carboxylic acid derivative, which has different solubility and reactivity compared to the ester form
Properties
IUPAC Name |
ethyl 3-bromofuran-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO3/c1-2-10-7(9)6-5(8)3-4-11-6/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCEFSCZCMZCMES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CO1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90625726 | |
Record name | Ethyl 3-bromofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90625726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32460-07-4 | |
Record name | Ethyl 3-bromofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90625726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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